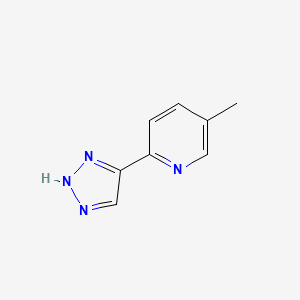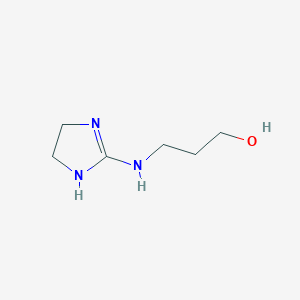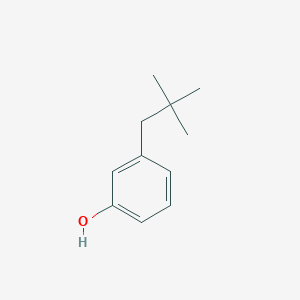
3-(2,2-Dimethylpropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethylpropyl)phenol is an organic compound with the molecular formula C11H16O It is a phenolic compound characterized by a phenol group attached to a 2,2-dimethylpropyl substituent at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropyl)phenol typically involves the alkylation of phenol with 2,2-dimethylpropyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H5OH+(CH3)3CClAlCl3C6H4(CH2C(CH3)3)OH
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where phenol and 2,2-dimethylpropyl chloride are fed into a reactor containing a Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction of the phenolic group can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
3-(2,2-Dimethylpropyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties due to the phenolic group.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylpropyl)phenol primarily involves its phenolic group. Phenolic compounds are known for their ability to scavenge free radicals and chelate metal ions, which contributes to their antioxidant properties. The compound can interact with cellular signaling pathways and gene expression, modulating oxidative stress and inflammation.
Comparison with Similar Compounds
3-(2,2-Dimethylpropyl)phenol can be compared with other phenolic compounds such as:
Phenol: The simplest phenolic compound, lacking the 2,2-dimethylpropyl substituent.
2,6-Di-tert-butylphenol: A phenolic compound with two tert-butyl groups at the ortho positions.
4-tert-Butylphenol: A phenolic compound with a tert-butyl group at the para position.
The uniqueness of this compound lies in its specific substituent pattern, which can influence its reactivity and applications compared to other phenolic compounds.
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-(2,2-dimethylpropyl)phenol |
InChI |
InChI=1S/C11H16O/c1-11(2,3)8-9-5-4-6-10(12)7-9/h4-7,12H,8H2,1-3H3 |
InChI Key |
WAVIOQCZDDYAFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde](/img/structure/B13869750.png)
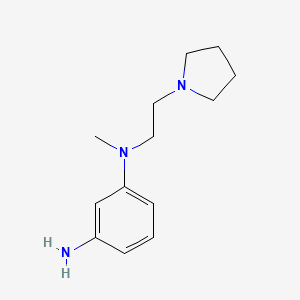
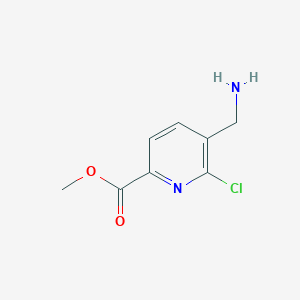
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate](/img/structure/B13869765.png)
![2-Thieno[3,2-b]pyridin-5-ylacetonitrile](/img/structure/B13869768.png)
![Tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869777.png)
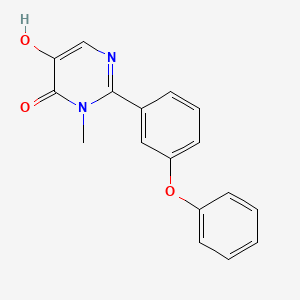
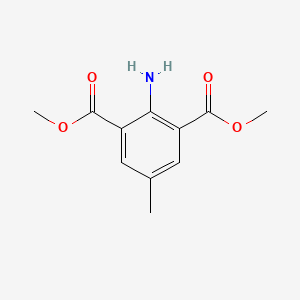
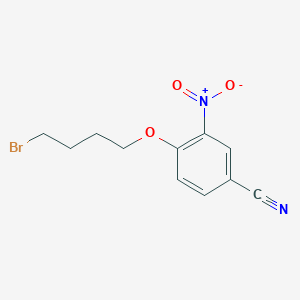
![N-(1-methyl-5-oxopyrrolidin-3-yl)-2-[(4-nitrophenyl)sulfonylamino]acetamide](/img/structure/B13869818.png)
![N-[7-(4-cyclopropylpyrimidin-5-yl)-1-benzothiophen-4-yl]methanesulfonamide](/img/structure/B13869819.png)

